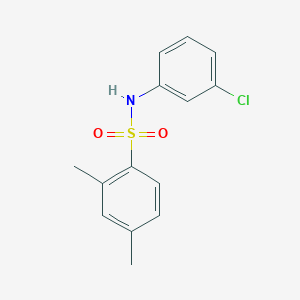![molecular formula C19H18ClNO6S B281633 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is also known as "MK-3207" and belongs to the class of benzofuran carboxylates.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the inhibition of the above-mentioned enzymes. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate are diverse and depend on the specific enzyme that is inhibited. For example, inhibition of PDE4 has been found to reduce inflammation and improve cognitive function, while inhibition of PDE7 has been found to have potential therapeutic effects in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its high potency and selectivity towards specific enzymes. However, one of the limitations is its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in various autoimmune diseases. Further research is also needed to explore its potential toxicity and safety in vivo.
Synthesis Methods
The synthesis of 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-methoxyethanol in the presence of sodium hydride to obtain the final product.
Scientific Research Applications
2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against a wide range of enzymes, including phosphodiesterase 4 (PDE4), phosphodiesterase 7 (PDE7), and phosphodiesterase 10 (PDE10).
properties
Molecular Formula |
C19H18ClNO6S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-methoxyethyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO6S/c1-12-18(19(22)26-10-9-25-2)16-11-14(5-8-17(16)27-12)21-28(23,24)15-6-3-13(20)4-7-15/h3-8,11,21H,9-10H2,1-2H3 |
InChI Key |
ZUWGOLLTNKVNEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)
![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)


![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)